molecular formula C16H15ClN4O B10989537 N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10989537
M. Wt: 314.77 g/mol
InChI Key: JOIYSDVLDRUCQO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the butanamide side chain: This step may involve amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazolopyridine ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The triazolopyridine core is known to interact with various molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may affect its biological activity.

    N-(4-chlorophenyl)-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Different triazole isomer, which may lead to different interactions and effects.

Uniqueness

The presence of the [1,2,4]triazolo[4,3-a]pyridine ring in N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide distinguishes it from other similar compounds, potentially offering unique biological activities and applications.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H15ClN4O/c17-12-7-9-13(10-8-12)18-16(22)6-3-5-15-20-19-14-4-1-2-11-21(14)15/h1-2,4,7-11H,3,5-6H2,(H,18,22)

InChI Key

JOIYSDVLDRUCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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